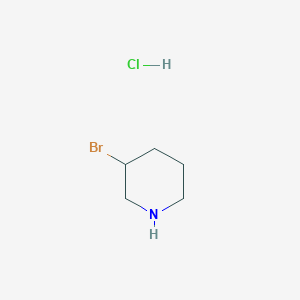

3-Bromopiperidine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Bromopiperidine hydrochloride is a chemical compound with the molecular formula C5H11BrClN . It is used in the field of chemistry for the synthesis of various compounds.

Synthesis Analysis

Piperidine derivatives, including this compound, are synthesized through various intra- and intermolecular reactions . The synthesis of piperidine-containing compounds is a significant part of modern organic chemistry .

Molecular Structure Analysis

The molecular structure of this compound consists of 5 carbon atoms, 11 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 1 nitrogen atom . The average mass of the molecule is 200.505 Da .

Chemical Reactions Analysis

Piperidine derivatives, including this compound, undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Wissenschaftliche Forschungsanwendungen

Enantioselective Synthesis

3-Bromopiperidine hydrochloride plays a critical role in the enantioselective synthesis of 2-substituted and 3-substituted piperidines. This process, involving a bromoaminocyclization of olefinic amides, is pivotal for synthesizing dopaminergic drugs like Preclamol (Zhou et al., 2013).

Structural Analysis in Chemistry

The molecular structure of various bromo derivatives, including 3-bromo-trans-2,6-diallyl-Δ3-piperideine hydrochloride, has been determined using X-ray diffraction analysis. This type of structural analysis is fundamental in understanding chemical properties and reactivities (Bubnov et al., 1994).

Antitumor Research

3-Bromopiperidine derivatives, like 3-bromopyruvate, have been studied for their potential as antitumor agents. Understanding the stability and decay rates of these compounds at physiological conditions is crucial for their effectiveness in cancer treatment (Glick et al., 2014).

DNA Synthesis Detection

Bromo derivatives are used in the detection of DNA synthesis in cells. Methods involving bromo compounds like 5-bromo-2′-deoxyuridine are optimized for use in both image and flow cytometry, providing valuable tools in biological research and cancer studies (Ligasová et al., 2017).

Synthesis of Acyclic Pyridine C-Nucleosides

This compound is utilized in the synthesis of various acyclic pyridine C-nucleosides, which have been evaluated for their potential against tumor-cell lines and viruses (Hemel et al., 1994).

Halogen Migration in Chemistry

Studies on halogen migration in halogeno-derivatives provide insights into chemical reactions and properties, aiding in the development of new chemical compounds and reaction mechanisms (Hertog & Schogt, 2010).

Sensing Systems in Environmental Analysis

In environmental science, bromo compounds are significant for developing sensitive electrochemical sensing systems. These systems detect by-products like bromate from disinfection processes in water treatment facilities, crucial for monitoring water quality and safety (Lee & Jang, 2017).

Safety and Hazards

While specific safety data for 3-Bromopiperidine hydrochloride is not available, similar compounds can pose hazards. For example, 1-Boc-3-bromopiperidine is harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, and is very toxic to aquatic life with long-lasting effects .

Zukünftige Richtungen

Piperidine derivatives, including 3-Bromopiperidine hydrochloride, play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The field of chemistry is constantly evolving, and scientists are always exploring new methods to synthesize and characterize compounds.

Eigenschaften

IUPAC Name |

3-bromopiperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrN.ClH/c6-5-2-1-3-7-4-5;/h5,7H,1-4H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQIOFJSXVDIOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(3,4-dimethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2417586.png)

![1-methyl-N-(4-methylbenzyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2417589.png)

![8-((5-Chlorothiophen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2417592.png)

![4-(2,5-dimethoxyphenethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2417597.png)

![3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2417598.png)

![6-acetyl-2-[[2-(4-fluorophenyl)sulfanylacetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2417599.png)

![2,4-dimethoxy-N-[2-(2-methylindol-1-yl)ethyl]benzamide](/img/structure/B2417601.png)

![N-[(4-Phenylcyclohexyl)methyl]prop-2-enamide](/img/structure/B2417604.png)